1-Naphthonitrile

Description

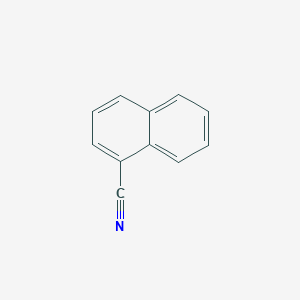

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNOKOLADGBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058940 | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-53-3, 25551-35-3 | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AS1LZ61HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthonitrile: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1-Naphthonitrile (CAS Number: 86-53-3), a versatile aromatic nitrile pivotal in organic synthesis and material science. Addressed to researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, synthesis, and diverse applications, with a focus on its utility as a chemical intermediate.

Core Properties of this compound

This compound, also known as 1-cyanonaphthalene, is a solid at room temperature, appearing as a white to light yellow powder or lump.[1] It possesses a molecular formula of C₁₁H₇N and a molecular weight of 153.18 g/mol .[2][3][4][5] The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 86-53-3 | [2][3][4][5] |

| Molecular Formula | C₁₁H₇N | [2][3][4] |

| Molecular Weight | 153.18 g/mol | [2][3][4][5] |

| Melting Point | 35-38 °C | [6] |

| Boiling Point | 299 °C | [6] |

| Appearance | White to light yellow powder to lump | [1] |

| Solubility | Soluble in methanol | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. One common laboratory-scale synthesis involves the reaction of α-bromonaphthalene with cuprous cyanide in the presence of pyridine.

Detailed Experimental Protocol: Synthesis from α-Bromonaphthalene

This procedure outlines a common method for the synthesis of this compound.

Materials:

-

α-Bromonaphthalene

-

Cuprous cyanide (CuCN)

-

Pyridine

-

Aqueous ammonia

-

Benzene

-

Ether

-

Hydrochloric acid (6 N)

-

Saturated sodium chloride solution

Procedure:

-

A mixture of α-bromonaphthalene, cuprous cyanide, and pyridine is heated in a Wood's metal bath at 215–225°C for 15 hours.

-

The resulting dark brown solution is poured while hot (around 100°C) into a flask containing aqueous ammonia and water.

-

Benzene is added, and the mixture is shaken until all lumps have disintegrated.

-

After cooling to room temperature, ether is added, and the mixture is filtered.

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is separated.

-

The ether-benzene layer is washed successively with dilute aqueous ammonia, 6 N hydrochloric acid, water, and saturated sodium chloride solution.

-

The organic solvents (ether and benzene) are removed by distillation from a water bath.

-

The residue is then distilled under reduced pressure to yield colorless α-naphthonitrile.

Chemical Reactivity and Applications

The chemical versatility of this compound stems from the reactivity of both the nitrile group and the naphthalene ring system. The nitrile group can undergo a variety of transformations, making it a valuable precursor for a wide range of functional groups and heterocyclic systems. This reactivity is central to its application in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][7]

The following diagram illustrates the key chemical transformations of this compound, highlighting its role as a synthetic intermediate.

Caption: Key synthetic transformations of this compound.

Applications in Drug Development and Material Science

The naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs.[8] Consequently, this compound serves as a valuable starting material and building block in medicinal chemistry for the synthesis of novel therapeutic agents. While specific signaling pathways directly involving this compound are not extensively documented, its derivatives are explored for a range of biological activities, including potential anti-cancer properties.[2] The nitrile group itself can act as a bioisostere for other functional groups and can participate in hydrogen bonding within biological targets.

In the realm of material science, derivatives of this compound are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable photophysical properties.[2] Its rigid aromatic structure is a desirable characteristic for the development of novel organic electronic materials.

References

- 1. This compound (CAS 86-53-3)|High Purity [benchchem.com]

- 2. Buy this compound | 86-53-3 [smolecule.com]

- 3. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 5. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 6. 1-Cyanonaphthalene | 86-53-3 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 1-Naphthonitrile

This guide provides a detailed overview of the core physical properties of 1-Naphthonitrile, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and chemical synthesis.

Core Physical Properties

This compound, also known as 1-cyanonaphthalene, is a solid, crystalline organic compound. Its physical characteristics are crucial for its handling, purification, and use in various chemical reactions.

Quantitative Data Summary

The melting and boiling points of this compound have been reported with some variability in the literature, which may be attributable to differences in experimental conditions or sample purity. The following table summarizes the reported values.

| Physical Property | Reported Value(s) |

| Melting Point | 35 °C |

| 36-38 °C[1] | |

| 37.5 °C[2] | |

| 60-61 °C[3] | |

| Boiling Point | 295 °C[3] |

| 299 °C[1][2] |

Experimental Protocols

Standard methodologies for determining the melting and boiling points of organic compounds like this compound are described below. These protocols are fundamental in organic chemistry and are widely used for the characterization of crystalline solids.

3.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid.

-

Apparatus: A melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes, and a thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

-

3.2. Boiling Point Determination (Distillation Method)

For a stable, non-volatile compound like this compound, the boiling point is typically determined by distillation at atmospheric pressure.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a heat source (e.g., heating mantle), a thermometer, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The sample is heated, and as it begins to boil, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a chemical compound such as this compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Naphthonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1-naphthonitrile in various organic solvents. Understanding the solubility of this versatile compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and drug discovery workflows where this compound and its derivatives play a significant role.

Introduction to this compound

This compound (C₁₁H₇N) is an aromatic nitrile consisting of a naphthalene ring substituted with a cyano (-C≡N) group at the 1-position. This structure imparts a moderate polarity to the molecule.[1] It is a solid at room temperature with a melting point of 35-36 °C and a boiling point of 299 °C. Its chemical reactivity, largely centered around the nitrile group, makes it a valuable building block in organic synthesis. While qualitatively known to be soluble in several organic solvents, precise quantitative data is essential for process optimization, formulation development, and predictive modeling in research and industrial settings.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of Naphthalene in Alcohols

| Temperature (K) | Methanol[2] | Ethanol[3] |

| 274.0 | 0.0107 | - |

| 286.7 | 0.0163 | - |

| 298.15 | - | 0.113 |

| 299.5 | 0.0255 | - |

| 304.26 | - | - |

| 306.8 | 0.0333 | - |

| 310.6 | 0.0390 | - |

| 313.77 | - | - |

| 317.1 | 0.052 | - |

| 322.70 | - | - |

| 329.9 | 0.102 | - |

| 334.0 | 0.143 | - |

| 339.76 | - | - |

| 342.8 | - | - |

Table 2: Mole Fraction Solubility of Naphthalene in Ketones and Aromatic Hydrocarbons

| Temperature (K) | Acetone[4] | Benzene[5] |

| 291.35 | - | - |

| 297.17 | - | - |

| 298.15 | - | 0.2974 |

| 299.42 | - | - |

| 304.26 | - | - |

| 313.77 | - | - |

| 322.70 | - | - |

| 334.65 | - | - |

| 337.97 | - | - |

Note: The solubility of naphthalene in acetone was determined over a temperature range of 297.17 K to 322.70 K, and in benzene from 291.35 K to 334.65 K, though specific data points for each temperature were not provided in the summarized source.[4][5]

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal gravimetric method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer or thermocouple

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. The agitation should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation or further dissolution.

-

Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C under vacuum).

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

3.3. Data Analysis The solubility can be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction.

-

Solubility (g/100mL): (Mass of dissolved this compound / Volume of solvent withdrawn) x 100

-

Mole Fraction (χ): Moles of this compound / (Moles of this compound + Moles of solvent)

Mandatory Visualizations

Signaling Pathway: STAT3 Inhibition by Naphthalene Derivatives

Naphthalene-based compounds have been investigated for their potential to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in various cancers, promoting cell proliferation, survival, and metastasis.[1][6][7][8]

Caption: Inhibition of the STAT3 signaling pathway by naphthalene-based derivatives.

Experimental Workflow: Kinase Inhibitor Drug Discovery

This compound and its derivatives are valuable scaffolds in the design of kinase inhibitors for therapeutic applications. The following diagram outlines a typical workflow for the discovery and development of such inhibitors.[9][10][11][12]

Caption: A generalized workflow for kinase inhibitor drug discovery.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a strong foundation for researchers by presenting solubility data for the closely related compound, naphthalene, and a detailed, adaptable experimental protocol for its determination. The provided visualizations of the STAT3 signaling pathway and a drug discovery workflow highlight the significant role of naphthalene-derived structures, including those originating from this compound, in modern medicinal chemistry. Further experimental investigation into the precise solubility of this compound in a broader range of organic solvents at various temperatures is warranted to facilitate its full potential in synthetic and pharmaceutical applications.

References

- 1. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 3. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 12. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

1-Naphthonitrile spectroscopic data interpretation

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 1-cyanonaphthalene), a key intermediate in the synthesis of various chemical entities. An understanding of its spectral characteristics is fundamental for reaction monitoring, quality control, and structural confirmation in research and development settings.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₁₁H₇N.[1][2][3][4] Its structure consists of a naphthalene ring system where a nitrile group (-C≡N) is attached to the C1 position.

-

Molecular Formula: C₁₁H₇N

-

IUPAC Name: Naphthalene-1-carbonitrile[1]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile group and absorptions from the aromatic naphthalene ring.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile group). The position is lower than aliphatic nitriles due to conjugation with the aromatic ring.[5][6] |

| ~3000 - 3100 | Medium | Aromatic C-H stretch.[6] |

| ~1400 - 1620 | Medium to Strong | Aromatic C=C ring stretching ("ring modes").[6] |

| ~700 - 900 | Strong | C-H out-of-plane bending. The specific pattern can help infer the substitution pattern on the aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows seven distinct signals corresponding to the seven protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrile group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 - 8.2 | Doublet | H-8 |

| ~7.9 - 8.0 | Doublet | H-5 |

| ~7.8 - 7.9 | Doublet | H-4 |

| ~7.6 - 7.7 | Triplet | H-6 |

| ~7.5 - 7.6 | Triplet | H-7 |

| ~7.4 - 7.5 | Triplet | H-3 |

| ~7.3 - 7.4 | Doublet | H-2 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical aromatic proton patterns and substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays signals for all 11 carbon atoms in the molecule. The carbon atom attached to the nitrile group (C1) and the nitrile carbon itself are significantly deshielded.

| Chemical Shift (δ, ppm) | Assignment |

| ~133.5 | C-4a (quaternary) |

| ~133.0 | C-8 |

| ~132.5 | C-8a (quaternary) |

| ~132.0 | C-4 |

| ~129.0 | C-5 |

| ~128.5 | C-7 |

| ~127.5 | C-6 |

| ~125.0 | C-2 |

| ~124.5 | C-3 |

| ~118.0 | C≡N (nitrile carbon) |

| ~110.0 | C-1 (quaternary) |

Note: Data compiled from various spectroscopic databases.[7] Assignments are predictive and may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment |

| 153 | High | [M]⁺, Molecular Ion |

| 126 | Medium | [M - HCN]⁺, Loss of hydrogen cyanide |

| 101 | Low | [C₈H₅]⁺, Further fragmentation |

Data is characteristic of Electron Ionization (EI) mass spectrometry.[4][8]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for aromatic nitriles like this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the crystal.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or solvent is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[9] The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[10][11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][12]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11][13] The final solution height should be around 4-5 cm.[12][14]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to maximize homogeneity and improve resolution.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Acquisition parameters (e.g., number of scans, relaxation delay) are optimized. More scans are required for the less sensitive ¹³C nucleus.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: A mass spectrometer equipped with a suitable ion source is used. Electron Ionization (EI) is a common technique for small, relatively volatile molecules like this compound.[15]

-

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph inlet).

-

In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[15]

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.[15]

-

Visualization of Interpretation and Application

The following diagrams illustrate the logical workflow for spectral interpretation and a potential application context relevant to drug development.

Caption: Workflow for the structural confirmation of this compound using spectroscopic data.

Caption: Hypothetical role of a nitrile group as an electrophilic warhead in a covalent inhibitor.

References

- 1. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 3. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 4. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 5. scribd.com [scribd.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

1H NMR spectrum of 1-Naphthonitrile analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Due to the complex nature of substituted polycyclic aromatic hydrocarbons, this document combines established spectroscopic principles with data from analogous compounds to present a comprehensive interpretation. The information herein is intended to assist in the structural elucidation and quality control of this compound and related molecular scaffolds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the seven distinct aromatic protons and their intricate spin-spin coupling. The electron-withdrawing nature of the nitrile (-CN) group significantly influences the chemical shifts of nearby protons, particularly the peri-proton at the C-8 position, which is deshielded. The predicted data, based on a 400 MHz spectrometer using CDCl₃ as a solvent, is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-2 | 7.65 | Doublet of Doublets (dd) | J = 7.2, 1.1 |

| H-3 | 7.55 | Triplet (t) | J = 7.8 |

| H-4 | 7.95 | Doublet (d) | J = 8.3 |

| H-5 | 7.90 | Doublet (d) | J = 8.2 |

| H-6 | 7.60 | Triplet of Doublets (td) | J = 7.0, 1.4 |

| H-7 | 7.70 | Triplet of Doublets (td) | J = 7.1, 1.3 |

| H-8 | 8.20 | Doublet (d) | J = 8.3 |

Interpretation and Analysis

The naphthalene ring system gives rise to signals in the aromatic region (typically 7.0-8.5 ppm). The substituent, a nitrile group at position 1, creates a unique electronic environment for each of the seven protons.

-

H-8 (peri-proton): This proton is expected to be the most downfield signal due to the strong deshielding effect of the spatially proximate and electron-withdrawing nitrile group. It appears as a doublet, coupled only to H-7.

-

H-4 and H-5: These protons are also significantly downfield. H-4 is ortho to the carbon bearing the nitrile group, and H-5 is an alpha-proton of the unsubstituted ring. Both appear as doublets.

-

H-2, H-3, H-6, H-7: These protons form a more complex region of the spectrum. Their signals are predicted as multiplets (triplets, doublet of doublets) due to multiple coupling interactions with their neighbors. For instance, H-3 is coupled to both H-2 and H-4, leading to a triplet.

The coupling constants are critical for assignment. Ortho-coupling (³J) is typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller, around 1-3 Hz.

Standard Experimental Protocol

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

A. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16 to 64 (depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the multiplicities and coupling constants.

-

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

Caption: Workflow for ¹H NMR Analysis of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Naphthonitrile

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-Naphthonitrile (also known as 1-cyanonaphthalene). The information is tailored for researchers, scientists, and professionals in drug development and chemical analysis, offering a summary of chemical shifts, a comprehensive experimental protocol, and a structural visualization to aid in spectral interpretation and experimental design.

Overview of this compound

This compound is an aromatic organic compound consisting of a naphthalene ring substituted with a nitrile group at the 1-position. Understanding its 13C NMR spectrum is crucial for structural verification, purity assessment, and as a reference for the analysis of more complex derivatives. The electronic effects of the nitrile group and the fused aromatic ring system result in a unique pattern of chemical shifts for the eleven distinct carbon environments in the molecule.

13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been reported in deuterated chloroform (CDCl3). The following table summarizes the observed chemical shifts. While the data is sourced from peer-reviewed literature, the specific assignment of each chemical shift to a particular carbon atom of the naphthalene ring was not explicitly available in the public resources surveyed.[1] The carbon atoms are numbered according to standard IUPAC nomenclature as depicted in the diagram below.

Table 1: 13C NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Tentative Assignment Notes |

| 109.9 | Quaternary Carbon (C-1) |

| 117.8 | Cyano Carbon (-C≡N) |

| 124.9 | Aromatic CH |

| 125.0 | Aromatic CH |

| 127.4 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.8 | Aromatic CH |

| 132.3 | Aromatic CH |

| 132.6 | Quaternary Carbon (C-4a or C-8a) |

| 133.2 | Aromatic CH |

| 133.7 | Quaternary Carbon (C-4a or C-8a) |

Solvent: CDCl3. Reference: J.ORG.CHEM.,42,2411(1977).[1]

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is synthesized from established NMR sample preparation and data acquisition guidelines.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Sample Quantity : For a standard 5 mm NMR tube, a quantity of 50-100 mg of this compound is recommended. Due to the low natural abundance of 13C (1.1%), a relatively high concentration is necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent : Use approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar aromatic compounds and serves as the deuterium lock signal for the spectrometer. The residual CHCl3 peak (δ ≈ 77.16 ppm) can be used as a secondary chemical shift reference.

-

Dissolution : Weigh the sample in a clean, dry vial. Add the deuterated solvent and gently agitate or vortex until the solid is completely dissolved.

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Tube and Cap : Ensure the NMR tube and cap are meticulously clean. Rinse with a suitable solvent (e.g., acetone) and dry thoroughly before use to avoid contamination peaks in the spectrum.

NMR Instrument Parameters (Example)

The following are typical acquisition parameters for a 1D proton-decoupled 13C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).

-

Spectrometer Frequency : e.g., 100 MHz for 13C on a 400 MHz instrument.

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width (SW) : Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals, including the nitrile carbon, are captured.

-

Acquisition Time (AQ) : Typically around 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be needed for quantitative analysis, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans (NS) : Due to the low sensitivity of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

Structural Visualization

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering scheme for the carbon atoms. This visualization serves as a reference for the assignment of chemical shifts presented in Table 1.

Figure 1. Chemical structure of this compound with IUPAC numbering.

References

FT-IR Spectrum Analysis of the Nitrile Peak in 1-Naphthonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nitrile (C≡N) functional group in 1-naphthonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the theoretical basis for the nitrile peak's characteristic absorption, presents quantitative data from spectral databases, and offers a detailed experimental protocol for obtaining high-quality FT-IR spectra of this compound.

Introduction to FT-IR Spectroscopy of Nitriles

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, providing insights into its molecular structure and functional groups. The principle of FT-IR spectroscopy lies in the fact that chemical bonds vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FT-IR spectrum.

The nitrile functional group, characterized by a carbon-nitrogen triple bond (C≡N), exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-infrared spectrum. This makes FT-IR spectroscopy an excellent tool for the identification and characterization of nitrile-containing compounds.[1]

The Nitrile Stretching Vibration in this compound

This compound is an aromatic nitrile, and the conjugation of the nitrile group with the naphthalene ring system influences the position of its characteristic C≡N stretching vibration. Generally, the C≡N stretching band for nitriles appears in the range of 2200-2300 cm⁻¹.[1] For aromatic nitriles, this peak is typically observed at a slightly lower wavenumber, between 2220 and 2240 cm⁻¹, due to the electronic effects of the aromatic ring.[1]

The FT-IR spectrum of this compound clearly displays a prominent, sharp peak in this region, confirming the presence of the nitrile functional group.

Quantitative Analysis of the this compound Nitrile Peak

The following table summarizes the key quantitative parameters of the nitrile peak in this compound, derived from publicly available spectral data.

| Parameter | Value (Gas Phase) | Value (ATR-Neat) | Source |

| Peak Position (Wavenumber, cm⁻¹) | ~2225 | ~2223 | [2],[3] |

| Intensity | Strong | Strong | [2],[3] |

| Peak Shape | Sharp | Sharp | [2],[3] |

Note: The exact peak position and intensity can vary slightly depending on the sample preparation method, instrumentation, and calibration.

Experimental Protocol: ATR-FTIR Analysis of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[4] The following protocol details the steps for acquiring an ATR-FTIR spectrum of this compound.

Materials and Equipment

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

-

This compound (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of this compound onto the center of the ATR crystal.

-

If the sample is a solid, use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent and even pressure.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key peaks, with a particular focus on the nitrile (C≡N) stretching vibration around 2223 cm⁻¹.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is distinguished by a strong and sharp absorption peak corresponding to the C≡N stretching vibration, typically found around 2223-2225 cm⁻¹. This characteristic peak serves as a reliable indicator for the presence of the nitrile functional group in the molecule. The experimental protocol provided, utilizing the ATR-FTIR technique, offers a straightforward and efficient method for obtaining high-quality spectral data for this compound, which is invaluable for researchers and professionals in the fields of chemical synthesis, material science, and drug development.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-naphthonitrile (C₁₁H₇N). Understanding the fragmentation pathways of this aromatic nitrile is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research, materials science, and environmental analysis. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a representative experimental protocol for its analysis.

Core Data Presentation: Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the sequential loss of neutral species. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major ions, are summarized in Table 1. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Neutral Loss |

| 153 | 100 | [C₁₁H₇N]⁺• | - |

| 126 | 25 | [C₁₀H₆]⁺• | HCN |

| 100 | 5 | [C₈H₄]⁺• | C₂H₂ from m/z 126 |

| 76 | 8 | [C₆H₄]⁺• | C₂H₂ from m/z 100 |

| 63 | 6 | [C₅H₃]⁺ | CH from m/z 76 |

| 50 | 5 | [C₄H₂]⁺• | C₂H₂ from m/z 76 |

Table 1: Key Mass Spectral Data for this compound (Electron Ionization)

Elucidating the Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 153) is initiated by the removal of an electron, typically from the aromatic π-system or the nitrogen lone pair, to form a radical cation. The subsequent fragmentation cascade is dominated by the elimination of neutral molecules, leading to the formation of stable cationic fragments.

A key fragmentation step is the loss of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for aromatic nitriles, resulting in the formation of the naphthyl cation radical at m/z 126. This is followed by the sequential loss of acetylene (C₂H₂) molecules from the naphthalene ring system, a common fragmentation pattern for polycyclic aromatic hydrocarbons.[2] This leads to the formation of ions at m/z 100 and 76. Further fragmentation of these ions can occur, leading to the smaller fragments observed in the spectrum.

Figure 1: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols: A Representative Methodology

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate and concentrate the analyte.

2. Gas Chromatography (GC) Conditions:

-

Instrument: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: Full scan mode.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) to confirm the identity of the compound.

-

Integrate the peak area of the molecular ion (m/z 153) or a characteristic fragment ion for quantification.

Figure 2: A representative experimental workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound provides a distinct fingerprint for its identification. The fragmentation is initiated by the formation of a molecular ion at m/z 153, which subsequently undergoes characteristic losses of HCN and C₂H₂. By understanding these fragmentation pathways and employing a robust analytical methodology, researchers can confidently identify and quantify this compound in various applications. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of aromatic nitriles and related compounds.

References

An In-depth Technical Guide on the Crystal Structure of 1-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of 1-naphthonitrile (also known as 1-cyanonaphthalene), a key intermediate in organic synthesis. The following sections detail its crystallographic parameters, a generalized experimental protocol for its structural determination, and a summary of its key intramolecular dimensions.

Crystal Structure and Unit Cell Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 2₁ 1.[1] The unit cell parameters from this determination are summarized in the table below.

| Crystal Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a | 3.9122 Å |

| b | 13.6040 Å |

| c | 7.4016 Å |

| α | 90° |

| β | 100.411° |

| γ | 90° |

| Z | 2 |

Table 1: Unit cell parameters for this compound.

Molecular Structure and Bond Angles

While the specific experimental bond lengths and angles for this compound from the deposited crystal structure are not publicly available, the expected values can be inferred from the known geometries of naphthalene and the nitrile functional group. The carbon atoms of the naphthalene ring are sp² hybridized, leading to trigonal planar geometry with bond angles of approximately 120°. The nitrile group introduces a linear geometry due to the sp hybridization of the carbon and nitrogen atoms, with a C-C≡N bond angle of approximately 180°.

The following table summarizes the expected intramolecular bond lengths and angles based on crystallographic data of similar compounds.

| Bond/Angle | Description | Expected Value |

| C-C (aromatic) | Naphthalene ring | ~1.36 - 1.42 Å |

| C-C | Naphthalene-nitrile linkage | ~1.45 Å |

| C≡N | Nitrile triple bond | ~1.15 Å |

| C-C-C (aromatic) | Within naphthalene ring | ~120° |

| C-C-H (aromatic) | Within naphthalene ring | ~120° |

| C-C≡N | Naphthalene-nitrile linkage | ~180° |

Table 2: Expected bond lengths and angles in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like this compound typically involves the following experimental workflow.

References

Unveiling the Electronic Landscape of 1-Naphthonitrile: A Theoretical Deep Dive

For Immediate Release

A comprehensive theoretical analysis of the electronic properties of 1-Naphthonitrile (1-cyanonaphthalene), a molecule of significant interest in materials science and drug development, is presented in this technical guide. Employing state-of-the-art computational methodologies, this whitepaper offers researchers, scientists, and professionals in drug development a detailed exploration of the molecule's electronic structure, transitions, and fundamental energetic characteristics.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of this compound is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter in determining the molecule's chemical reactivity and kinetic stability. Furthermore, understanding the nature of its electronic transitions is key to elucidating its photophysical properties.

Theoretical calculations based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide a powerful lens through which to examine these properties. While a complete and consistent set of theoretically derived data for neutral this compound remains dispersed across various studies, this guide synthesizes available information and outlines the standard computational approaches for its determination.

A study focusing on di-cyano naphthalene derivatives, utilizing the B3LYP functional with a 6-31G** basis set, provides insights into the electronic properties of related structures. For instance, 1,3-dicyanonaphthalene was calculated to have a HOMO-LUMO energy gap of 4.076 eV. While not specific to this compound, this highlights the utility of DFT in quantifying these crucial parameters.

Further research on the 1-cyanonaphthalene radical anion has established its adiabatic electron affinity at 0.856 eV and the energy of its lowest-lying triplet state (T1) at 3.226 eV above the ground state. This results in a significant singlet-triplet energy splitting of 2.370 eV, a key value for understanding its potential in phosphorescent applications.

The following table summarizes the key calculated electronic properties for this compound and its cation, compiled from various theoretical studies.

| Property | Molecule/Ion | Value | Computational Method |

| Adiabatic Electron Affinity (S0) | This compound (Neutral) | 0.856 eV | DFT |

| Lowest Triplet State (T1) Energy | This compound (Neutral) | 3.226 eV | DFT |

| Singlet-Triplet Splitting (S0-T1) | This compound (Neutral) | 2.370 eV | DFT |

| Oscillator Strength (D2 ← D0) | This compound Cation | 0.075 | TD-DFT (ωB97X-D/cc-pVDZ) |

| Oscillator Strength (D3 ← D0) | This compound Cation | 0.025 | TD-DFT (ωB97X-D/cc-pVDZ) |

Methodologies for Theoretical Calculation

The determination of the electronic properties of this compound relies on robust computational chemistry protocols. The primary methods employed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

Ground-State Calculations (DFT)

-

Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule. This is typically achieved using a functional such as B3LYP in conjunction with a basis set like 6-31G**. This process ensures that all subsequent electronic property calculations are performed on the most stable molecular conformation.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

HOMO-LUMO Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The difference between these energies yields the HOMO-LUMO gap.

Excited-State Calculations (TD-DFT)

-

Vertical Excitation Energies: TD-DFT calculations are performed on the ground-state optimized geometry to determine the vertical excitation energies to the lowest-lying singlet excited states (S1, S2, etc.).

-

Oscillator Strengths: Concurrently, the oscillator strength for each electronic transition is calculated. This value provides a measure of the probability of a given transition occurring upon absorption of light and is directly related to the intensity of peaks in the theoretical UV-Vis absorption spectrum.

-

Choice of Functional and Basis Set: The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. For aromatic systems like this compound, functionals like ωB97X-D, which account for long-range interactions, are often employed with basis sets such as cc-pVDZ to provide a balance between accuracy and computational cost.[1]

Visualizing the Computational Workflow

The logical flow of a theoretical investigation into the electronic properties of this compound can be visualized as follows:

Caption: Computational workflow for determining this compound's electronic properties.

Conclusion

The theoretical calculation of this compound's electronic properties provides invaluable insights for its application in various scientific and industrial fields. While a definitive, all-encompassing computational study on the neutral molecule is yet to be consolidated in a single source, the methodologies and available data presented herein offer a robust framework for understanding and predicting its behavior at the molecular level. This guide serves as a foundational resource for researchers seeking to leverage computational chemistry in the exploration and development of novel materials and therapeutics based on the this compound scaffold.

References

Quantum Chemical Blueprint for 1-Naphthonitrile Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthonitrile, a bicyclic aromatic nitrile, serves as a crucial scaffold in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals.[1] Understanding its reactivity at a quantum mechanical level is paramount for designing novel synthetic pathways and predicting its behavior in complex chemical environments. This technical guide provides a comprehensive overview of the application of quantum chemical studies to elucidate the reactivity of this compound, focusing on computational methodologies, data interpretation, and the prediction of chemical behavior. While a dedicated, publicly available comprehensive quantum chemical study on this compound is not prevalent in the literature, this guide synthesizes established computational protocols applied to analogous naphthalene derivatives to outline a robust framework for such an investigation.

Molecular Structure and Properties

This compound is a molecule with the chemical formula C₁₁H₇N, and a molecular weight of approximately 153.18 g/mol .[2][3][4] Its structure consists of a naphthalene ring system substituted with a nitrile group at the 1-position.

Computational Methodology: A Practical Protocol

The following section details a robust computational protocol for the quantum chemical analysis of this compound, based on methodologies successfully applied to similar aromatic compounds.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable 3D conformation of the this compound molecule. This is achieved through geometry optimization.

Protocol:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, which allow for more flexibility in describing bonding.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation using the chosen DFT method and basis set.

-

Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Output: The calculation will yield the optimized bond lengths, bond angles, and dihedral angles of this compound. The frequency calculation provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability.

Protocol:

-

Software: Gaussian 09/16, ORCA, etc.

-

Method/Basis Set: Use the same DFT method and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Procedure: The HOMO and LUMO energies are typically calculated as part of the standard output from a single-point energy calculation on the optimized geometry.

-

Output: The energies of the HOMO and LUMO orbitals (in electron volts, eV), and the HOMO-LUMO energy gap. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

Protocol:

-

Software: Gaussian 09/16, ORCA, etc.

-

Method/Basis Set: B3LYP/6-311++G(d,p) on the optimized geometry.

-

Procedure: The MEP is calculated as a property from a single-point energy calculation.

-

Output: A 3D map where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It calculates the natural atomic charges on each atom and analyzes hyperconjugative interactions, which are indicative of electron delocalization and contribute to molecular stability.

Protocol:

-

Software: Gaussian 09/16 with the built-in NBO module.

-

Method/Basis Set: B3LYP/6-311++G(d,p) on the optimized geometry.

-

Procedure: The NBO analysis is requested as an additional keyword in the input file for a single-point energy calculation.

-

Output: Natural atomic charges, and a table of second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy of hyperconjugative interactions.

Predicted Reactivity of this compound: A Theoretical Framework

Based on the general principles of quantum chemistry and studies of similar molecules, the following reactivity patterns for this compound can be predicted. The quantitative data presented in the tables are illustrative examples based on typical values for similar aromatic nitriles and should be confirmed by specific calculations for this compound.

Frontier Molecular Orbitals and Reactivity Indices

The HOMO and LUMO energies allow for the calculation of several global reactivity descriptors that quantify the molecule's reactivity.

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy (E_HOMO) | - | -8.5 eV | Energy of the outermost electrons; higher values indicate greater nucleophilicity. |

| LUMO Energy (E_LUMO) | - | -1.2 eV | Energy of the lowest empty orbital; lower values indicate greater electrophilicity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Ionization Potential (I) | -E_HOMO | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.137 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.23 eV | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP)

The MEP map of this compound is expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This region would be the primary site for electrophilic attack. The hydrogen atoms of the naphthalene ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The carbon atoms of the aromatic ring would show varying degrees of negative and neutral potential.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis would likely reveal a significant negative charge on the nitrogen atom and positive charges on the carbon atom of the nitrile group and the hydrogen atoms. The carbon atoms of the naphthalene ring will have varying, smaller negative charges. This charge distribution further supports the nitrile nitrogen as a nucleophilic center.

| Atom | Natural Charge (e) |

| N (nitrile) | -0.55 |

| C (nitrile) | +0.10 |

| C1 | +0.05 |

| C2 | -0.15 |

| C3 | -0.12 |

| C4 | -0.14 |

| C5 | -0.13 |

| C6 | -0.12 |

| C7 | -0.13 |

| C8 | -0.15 |

| C9 | +0.08 |

| C10 | +0.07 |

| H atoms | +0.15 to +0.20 |

Note: The numbering of the carbon atoms follows standard naphthalene nomenclature.

Visualizing Computational Workflows and Concepts

General Workflow for Quantum Chemical Reactivity Studies

Caption: A generalized workflow for the computational study of molecular reactivity.

Relationship between FMOs and Chemical Reactions

Caption: The role of frontier molecular orbitals in a chemical reaction.

Conclusion

Quantum chemical calculations provide a powerful and insightful framework for understanding and predicting the reactivity of this compound. By employing DFT methods to analyze its molecular structure, frontier molecular orbitals, electrostatic potential, and charge distribution, researchers can gain a detailed understanding of its chemical behavior. This knowledge is invaluable for the rational design of new synthetic routes, the development of novel functional materials, and the prediction of metabolic pathways in drug discovery. The protocols and theoretical framework outlined in this guide provide a solid foundation for conducting such in-depth computational studies.

References

1-Naphthonitrile safety data sheet and handling precautions

1-Naphthonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for this compound (also known as 1-Cyanonaphthalene). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a solid organic compound utilized as an intermediate in the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its chemical structure consists of a naphthalene ring system with a cyano group attached to the first carbon atom.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇N | [3][4][5] |

| Molecular Weight | 153.18 g/mol | [4] |

| CAS Number | 86-53-3 | [3][4] |

| Appearance | White or Colorless to Light yellow/Reddish-violet powder, lump, or clear liquid. | [2][3][5] |

| Melting Point | 35 - 38 °C / 96.8 - 100.4 °F | [3][6] |

| Boiling Point | 295 - 299 °C | [1][2][6] |

| Solubility | Slightly soluble to insoluble in water. Soluble in organic solvents like methanol, ethanol, and acetone. | [1][2][6][7] |

| Stability | Stable under normal storage conditions. | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or in contact with skin. It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][3][4][8]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H301/H302 | Toxic / Harmful if swallowed | [1][4][6] |

| H311/H312 | Toxic / Harmful in contact with skin | [1][4][6] | |

| H331/H332 | Toxic / Harmful if inhaled | [1][4][6] | |

| H315 | Causes skin irritation | [1][4][6] | |

| H319 | Causes serious eye irritation | [1][4][6] | |

| H335 | May cause respiratory irritation | [1][4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Protocols for Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

Personal Handling Protocol

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[3][8]

-

Avoid Ingestion and Inhalation: Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the work area.[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]

-

Clothing: Remove and wash contaminated clothing before reuse.[6]

Storage Protocol

-

Conditions: Store in a dry, cool, and well-ventilated place.[3][9]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following diagram outlines the minimum required PPE for handling this compound.

Emergency and First Aid Procedures

Immediate response is crucial in the event of an exposure.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, consult a physician. | [3][8][9] |

| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur. | [3][8][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [9][11] |

Accidental Release and Spill Containment

In the event of a spill, follow this workflow to ensure safety and proper cleanup.

Spill Cleanup Protocol

-

Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment as outlined above.[3][8][9] Avoid dust formation.[3][8]

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Cleanup: For solid spills, sweep up and shovel the material into suitable containers for disposal.[3][8][9] Use a method that does not generate dust.

-

Environmental Precautions: Do not let the product enter drains or the environment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][9]

-